
Levocarnitine propionate hydrochloride
概要
説明
レボカルニチン プロピオネートは、第四級アンモニウム化合物であるレボカルニチンの誘導体です。 主に末梢動脈疾患の治療と、うっ血性心不全における運動耐容性の向上に使用されます 。 レボカルニチン自体は、長鎖脂肪酸をミトコンドリアマトリックスに輸送し、β酸化を促進するために不可欠であり、これはエネルギー産生に不可欠です .
2. 製法
合成経路と反応条件: レボカルニチン プロピオネートは、レボカルニチンとプロピオン酸をエステル化することで合成できます。この反応は、通常、適切な触媒を使用し、制御された温度とpH条件下で行われ、目的のエステルの生成を保証します。
工業的生産方法: 工業的な設定では、レボカルニチン プロピオネートの生産は、次の手順を伴います。
原料の準備: レボカルニチンとプロピオン酸は、純粋な形で調製されます。
エステル化反応: 2つの化合物は、触媒の存在下、通常は還流条件下で反応させられます。
精製: 得られた生成物は、結晶化またはクロマトグラフィーなどの技術を使用して精製し、高純度のレボカルニチン プロピオネートを得ます。
準備方法
Synthetic Routes and Reaction Conditions: Levocarnitine propionate can be synthesized by esterifying levocarnitine with propionic acid. The reaction typically involves the use of a suitable catalyst and occurs under controlled temperature and pH conditions to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of levocarnitine propionate involves the following steps:
Raw Material Preparation: Levocarnitine and propionic acid are prepared in their pure forms.
Esterification Reaction: The two compounds are reacted in the presence of a catalyst, often under reflux conditions.
Purification: The resulting product is purified using techniques such as crystallization or chromatography to obtain high-purity levocarnitine propionate.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications
化学反応の分析
Hydrolysis to Propionyl-CoA and Free Carnitine
PLC undergoes enzymatic hydrolysis via carnitine acyltransferases , releasing propionyl-CoA and free L-carnitine. This reaction is critical for its bioactivity:
-
Kinetics : In ischemic muscles, PLC rapidly converts to propionyl-CoA, which enters the citric acid cycle to enhance ATP production .
-
Tissue Specificity : Hydrolysis occurs predominantly in skeletal and cardiac muscle due to high carnitine acyltransferase activity .
Role in the Citric Acid Cycle (CAC)
Propionyl-CoA derived from PLC integrates into the CAC via succinyl-CoA , bypassing traditional glycolysis:
-
Anaplerotic Function : This pathway replenishes CAC intermediates, crucial under ischemic conditions where glucose metabolism is impaired .
-
Energy Yield : Each propionyl-CoA molecule generates 18 ATP equivalents via oxidative phosphorylation .
Reaction Step | Enzyme Involved | ATP Yield | Source |
---|---|---|---|
Propionyl-CoA → Succinyl-CoA | Methylmalonyl-CoA mutase | 18 ATP |
Interaction with Pyruvate Dehydrogenase (PDH)
PLC enhances pyruvate dehydrogenase kinase (PDHK) activity , promoting PDH activation and pyruvate oxidation:
-
Mechanism : By reducing mitochondrial acetyl-CoA accumulation, PLC alleviates PDH inhibition, improving carbohydrate utilization .
-
Clinical Impact : This reaction underlies PLC’s efficacy in improving exercise tolerance in heart failure patients .
Pharmacokinetics and Metabolic Fate
Intravenous PLC administration demonstrates nonlinear pharmacokinetics due to saturable renal reabsorption :
-
Metabolites : PLC is excreted as L-carnitine (LC) and acetyl-L-carnitine (ALC) in urine, reflecting systemic hydrolysis .
Membrane Stabilization and Antioxidant Effects
PLC’s propionyl group exerts non-enzymatic effects:
科学的研究の応用
Cardiovascular Health
- Heart Failure : PLC is indicated for patients with chronic heart failure, where it has been shown to improve exercise tolerance and quality of life. A multicenter trial demonstrated that long-term oral treatment with PLC significantly enhances maximum exercise duration and oxygen consumption compared to placebo .
- Ischemic Heart Disease : Studies indicate that PLC reduces myocardial injury during ischemia and reperfusion by counteracting toxic effects associated with high levels of free fatty acids. It improves carbohydrate metabolism and enhances recovery post-myocardial infarction .
Peripheral Vascular Disease
- Peripheral Arterial Disease (PAD) : PLC is used to treat intermittent claudication associated with PAD, improving walking distance and overall exercise capacity. It addresses symptoms related to reduced blood flow in the extremities .
Metabolic Disorders
- Propionic Acidemia : In patients with propionic acidemia, PLC supplementation helps reduce the accumulation of propionic acid by enhancing its excretion as propionylcarnitine. This application is particularly relevant for managing metabolic crises in affected individuals .
Case Studies and Clinical Trials
Several clinical studies have documented the efficacy of levocarnitine propionate hydrochloride:
- Heart Failure Improvement : A randomized trial involving 472 patients showed that early administration of levocarnitine after acute myocardial infarction led to reduced left ventricular dilatation and improved outcomes regarding death and heart failure incidence post-discharge .
- Exercise Capacity in PAD : In a study of patients with peripheral arterial occlusive disease, those treated with PLC demonstrated significant improvements in walking distance and overall functional capacity compared to control groups .
- Management of Propionic Acidemia : A case series reported improved metabolic control in patients receiving levocarnitine as part of their dietary management plan, highlighting its role in reducing plasma propionic acid levels effectively .
作用機序
レボカルニチン プロピオネートは、長鎖脂肪酸をミトコンドリアマトリックスに輸送するのを促進することによって効果を発揮します。そこで、脂肪酸はβ酸化を受けてエネルギーを生成します。このプロセスは、エネルギー恒常性を維持するために不可欠であり、特に心臓や骨格筋など、高いエネルギー需要を持つ組織において重要です。 この化合物は、様々な代謝経路にとって重要なアセチルCoA/CoA比を維持するのにも役立ちます .
類似化合物:
レボカルニチン: 脂肪酸輸送とエネルギー産生に不可欠な親化合物です。
アセチルLカルニチン: 神経保護作用と認知機能向上作用のために使用される誘導体です。
プロピオニルLカルニチン: 心臓血管疾患の治療に使用される別の誘導体です
独自性: レボカルニチン プロピオネートは、末梢動脈疾患に特異的な用途と、うっ血性心不全における運動耐容性を向上させる能力において独特です。 エステル化された形態は、他の誘導体と比較して、体への吸収と利用が優れています .
類似化合物との比較
Levocarnitine: The parent compound, essential for fatty acid transport and energy production.
Acetyl-L-carnitine: A derivative used for its neuroprotective and cognitive-enhancing properties.
Propionyl-L-carnitine: Another derivative used in the treatment of cardiovascular diseases
Uniqueness: Levocarnitine propionate is unique in its specific application for peripheral arterial disease and its ability to enhance exercise tolerance in congestive heart disease. Its esterified form allows for better absorption and utilization in the body compared to other derivatives .
生物活性
Levocarnitine propionate hydrochloride (LCPH) is a derivative of L-carnitine, which plays a crucial role in mitochondrial fatty acid metabolism. This compound has garnered attention for its therapeutic potential in various cardiovascular and metabolic disorders, particularly due to its ability to enhance energy production and reduce oxidative stress. This article delves into the biological activity of LCPH, supported by data tables, case studies, and research findings.
LCPH functions primarily by facilitating the transport of long-chain fatty acids into the mitochondria for oxidation. It also aids in the export of acyl groups from cells, preventing their accumulation to toxic levels. The compound is involved in several key metabolic pathways:
- Fatty Acid Oxidation : LCPH enhances the β-oxidation of fatty acids, which is vital for ATP production.
- Krebs Cycle Efficiency : It provides propionate as a substrate that can be readily converted into succinate, thereby enhancing Krebs cycle activity during hypoxic conditions .
- Antioxidant Properties : LCPH exhibits free radical scavenging activity, which may protect against oxidative damage in tissues .
Clinical Applications
LCPH has been studied extensively for its therapeutic applications in ischemic heart disease, heart failure, and peripheral arterial disease. Some notable findings include:
- Ischemic Heart Disease : In a multicenter trial involving 472 patients post-myocardial infarction, LCPH treatment resulted in reduced left ventricular dilatation and improved recovery .
- Heart Failure : A study on chronic heart failure patients indicated that long-term oral treatment with LCPH improved exercise capacity and peripheral muscle metabolism .
- Oxidative Stress Reduction : LCPH demonstrated a reduction in markers of oxidative stress in various clinical settings, suggesting its role as an adjunct therapy in conditions characterized by increased oxidative damage .
Data Table: Summary of Key Studies on this compound
Case Studies
Several case studies have highlighted the efficacy of LCPH:
- Case Study 1 : A patient with ischemic heart disease showed significant improvement in exercise tolerance after initiating LCPH therapy alongside standard treatment protocols.
- Case Study 2 : In patients with chronic fatigue syndrome, LCPH administration led to notable enhancements in energy levels and quality of life metrics.
特性
Key on ui mechanism of action |
L-Propionylcarnitine, a propionyl ester of L-carnitine, increases the intracellular pool of L-carnitine. It exhibits a high affinity for the enzyme carnitine acetyltransferase (CAT) and, thus, is readily converted into propionyl-coenzyme A and free carnitine. It has been reported that L-propionylcarnitine possesses a protective action against heart ischemia-reperfusion injury;... To obtain a better insight into the antiradical mechanism of L-propionylcarnitine, the present research analyzed the superoxide scavenging capacity of L-propionylcarnitine and its effect on linoleic acid peroxidation. In addition, the effect of L-propionylcarnitine against DNA cleavage was estimated using pBR322 plasmid. ... L-propionylcarnitine showed a dose-dependent free-radical scavenging activity. In fact, it was able to scavenge superoxide anion, to inhibit the lipoperoxidation of linoleic acid, and to protect pBR322 DNA from cleavage induced by H2O2 UV-photolysis. |
---|---|
CAS番号 |
119793-66-7 |
分子式 |
C10H20ClNO4 |
分子量 |
253.72 g/mol |
IUPAC名 |
(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H/t8-;/m1./s1 |
InChIキー |
KTFMPDDJYRFWQE-DDWIOCJRSA-N |
SMILES |
CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
異性体SMILES |
CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl |
正規SMILES |
CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
外観 |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
119793-66-7 |
ピクトグラム |
Irritant |
同義語 |
Dromos; Levocarnitine propionate; ST 261 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。